Lysine - 56-87-1

Lysine

Catalog Number: EVT-252767
CAS Number: 56-87-1
Molecular Formula: C6H14N2O2
Molecular Weight: 146.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lysine is an essential amino acid, meaning that it is required for human and animal health but cannot be synthesized by the body. [] Therefore, it must be obtained through dietary sources. [] Lysine plays a crucial role in various biological processes.

Source: Lysine is primarily obtained through dietary sources, with good sources including meat, fish, eggs, and dairy products. [, ]

Classification: Lysine is classified as a basic, charged amino acid due to its positively charged side chain at physiological pH. []

  • Nutrition: Research focuses on dietary requirements, metabolism, and its role in protein synthesis. [, ]
  • Biochemistry: Research explores lysine’s participation in enzymatic reactions and metabolic pathways. [, , , ]
  • Molecular Biology: Research investigates post-translational modifications of lysine residues in proteins, such as acetylation, methylation, and ubiquitination, which play a significant role in regulating protein function. [, , , , , , ]
  • Biotechnology: Research focuses on optimizing lysine production through microbial fermentation for industrial applications. [, ]
  • Medicine: Lysine is investigated for its potential therapeutic benefits in treating certain medical conditions, such as hypertension and kidney disease. []

Pipecolic Acid

Compound Description: Pipecolic acid is a cyclic amino acid formed as a product of lysine metabolism. It is formed through the pipecolic acid-forming pathway, which represents a significant route for lysine catabolism in the rat brain [].

Relevance: Pipecolic acid is a direct metabolite of lysine, formed through a specific metabolic pathway. This pathway is distinct from the saccharopine pathway, the major route of lysine degradation in other tissues [].

Saccharopine

Compound Description: Saccharopine is an intermediate in the major metabolic pathway of lysine degradation, the saccharopine pathway. This pathway is active in various tissues but seems less prominent in the rat brain [].

Relevance: Saccharopine is a key intermediate in the main pathway of lysine catabolism, highlighting a major difference in lysine metabolism between the brain and other tissues []. The research indicates that saccharopine is not a precursor in the biosynthesis of pipecolic acid from lysine [].

α-Aminoadipic Acid

Compound Description: α-Aminoadipic acid is a six-carbon amino acid formed as a metabolite of lysine. It is generated primarily in the brain and is associated with pipecolic acid formation [].

Relevance: Similar to pipecolic acid, α-aminoadipic acid is a product of lysine metabolism, specifically observed in significant amounts within the brain []. This finding further suggests a distinct lysine metabolic pathway active in the brain.

Citrulline

Compound Description: Citrulline is a non-proteinogenic amino acid involved in the urea cycle, a metabolic pathway responsible for removing ammonia from the body. It is also linked to lysine metabolism, particularly in individuals with specific metabolic disorders [].

Relevance: Citrulline levels are elevated in individuals with a variant form of citrullinemia, a metabolic disorder that also affects lysine metabolism. Lysine loading in these individuals leads to increased citrulline excretion, suggesting a metabolic link between lysine and citrulline, potentially through alternative pathways of the urea cycle [].

Arginine

Compound Description: Arginine is a semi-essential amino acid involved in numerous metabolic processes, including the urea cycle, nitric oxide synthesis, and protein synthesis. Arginine metabolism is intertwined with lysine metabolism, as both amino acids share common enzymes and pathways [, ].

Relevance: Arginine levels are affected by lysine metabolism, particularly in the context of metabolic disorders and dietary interventions. For instance, lysine loading in individuals with a variant form of citrullinemia leads to increased urinary excretion of arginine []. Furthermore, co-supplementation of lysine and arginine has been shown to modulate the neuroendocrine response to stress [].

Homocitrulline

Compound Description: Homocitrulline is a lysine metabolite formed from the condensation of lysine with carbamyl phosphate, a reaction potentially catalyzed by an enzyme distinct from ornithine transcarbamylase (OTC) []. Elevated levels of homocitrulline are observed in various metabolic disorders [, ].

Relevance: Homocitrulline formation signifies an alternative pathway for lysine metabolism, suggesting a possible link between lysine and the urea cycle []. The excretion of homocitrulline is elevated in individuals with a variant form of citrullinemia, further strengthening the connection between lysine and altered arginine metabolism in this disorder [].

Homoarginine

Compound Description: Homoarginine is a non-proteinogenic amino acid formed as a downstream metabolite of homocitrulline in an alternative metabolic pathway related to the urea cycle [].

Relevance: Homoarginine excretion is increased following lysine loading in individuals with a variant form of citrullinemia, suggesting a connection between lysine catabolism and this alternative metabolic route []. This finding provides further evidence for the intricate interplay between lysine and arginine metabolism.

Acetyl-Lysine (Nε-Acetyl-Lysine)

Compound Description: Acetyl-lysine is a post-translational modification of lysine residues in proteins. It plays a vital role in regulating protein function, DNA transcription, and various cellular processes [, ].

Relevance: Acetyl-lysine formation represents a significant regulatory mechanism influenced by lysine availability and metabolism []. This modification can affect the function of numerous proteins, impacting cellular signaling, gene expression, and potentially influencing conditions like cancer [, , ].

Malonyl-CoA

Compound Description: Malonyl-CoA is an intermediate in fatty acid biosynthesis. It acts as a substrate for fatty acid synthase, adding two-carbon units to the growing fatty acid chain. Malonyl-CoA levels are sensitive to nutritional status and influence fatty acid metabolism [].

Relevance: Lysine supplementation has been shown to affect malonyl-CoA levels, suggesting a link between lysine metabolism and fatty acid biosynthesis []. This interaction may contribute to the observed effects of lysine on fat oxidation and de novo lipogenesis [].

Nε-Malonyl-Lysine

Compound Description: Nε-Malonyl-Lysine is a novel lysine metabolite formed by the conjugation of lysine with malonyl-CoA []. This lysine conjugate is suggested to play a role in inhibiting fatty acid synthesis [].

Relevance: Nε-Malonyl-Lysine formation represents a direct link between lysine and the regulation of fatty acid metabolism []. This finding sheds light on a novel mechanism by which lysine supplementation could impact lipid homeostasis and potentially contribute to the prevention of metabolic diseases [].

Fructoselysine

Compound Description: Fructoselysine is a lysine derivative formed by the Maillard reaction, a non-enzymatic reaction between reducing sugars and amino acids, often occurring during food processing or storage [, ].

Relevance: Fructoselysine is a marker of lysine modification and potential loss of bioavailability during food processing [, ]. This modification highlights the impact of food preparation on the nutritional value of lysine-containing foods.

Trimethyllysine

Compound Description: Trimethyllysine is a post-translational modification of lysine residues, most notably found in the calcium-binding protein calmodulin. This modification has been shown to affect the ability of calmodulin to activate NAD kinase [].

Relevance: Trimethyllysine exemplifies a specific modification of lysine residues that can directly impact protein function []. This example further underscores the diverse roles lysine and its modifications play in regulating cellular processes.

2-Amino-6-(3-methylpyridin-1-ium-1-yl)hexanoic acid (MP-Lysine)

Compound Description: MP-Lysine is a lysine derivative formed through the reaction of lysine with acrolein, a reactive aldehyde produced during lipid peroxidation []. It can be used as a marker for evaluating the extent of protein modification by acrolein in foods like peanuts [].

Relevance: MP-lysine formation highlights a potential route of lysine modification in foods, impacting its bioavailability and potentially influencing the nutritional value of lysine-rich foods []. This modification illustrates a potential concern regarding food processing and storage conditions.

Classification

L-lysine is classified under the category of amino acids, specifically as a basic amino acid due to its positively charged side chain at physiological pH. It exists in two forms: L-lysine (the biologically active form) and D-lysine (which is not used by the body).

Synthesis Analysis

Methods of Synthesis

L-lysine can be synthesized through various methods:

  1. Microbial Fermentation: This is the most common industrial method for producing L-lysine. Microorganisms such as Corynebacterium glutamicum are genetically modified to enhance lysine production through fermentation processes. Optimal conditions for fermentation include specific pH levels, temperature control, and nutrient availability .
  2. Chemical Synthesis: Although less common than microbial methods, L-lysine can also be synthesized chemically through several reactions involving simpler organic compounds.

Technical Details

The fermentation process typically involves:

  • Strain Development: Utilizing wild-type strains of Corynebacterium glutamicum or genetically engineered strains that have enhanced metabolic pathways for lysine production.
  • Optimization: Parameters such as pH (optimal around 7.5), temperature (around 30 °C), and aeration rates are carefully controlled to maximize yield .
Molecular Structure Analysis

Data

The molar mass of L-lysine is approximately 146.19 g/mol. It has a melting point of around 223 °C and is soluble in water.

Chemical Reactions Analysis

Reactions Involving L-lysine

L-lysine participates in various biochemical reactions:

  1. Transamination: It can undergo transamination reactions to form other amino acids.
  2. Decarboxylation: L-lysine can be decarboxylated to produce cadaverine, a biogenic amine involved in cellular processes.

Technical Details

The enzymatic conversion processes typically involve specific enzymes that facilitate these transformations under physiological conditions.

Mechanism of Action

Process

L-lysine functions primarily by acting as a building block for protein synthesis. It plays a significant role in:

  • Collagen Formation: Essential for skin health and wound healing.
  • Hormone Production: Involved in the synthesis of hormones like growth hormone.

Data

Studies have shown that adequate levels of L-lysine can enhance calcium absorption, contributing to bone health .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Odor: Odorless
  • Taste: Slightly sweet
  • Solubility: Highly soluble in water; insoluble in alcohol and ether.

Chemical Properties

L-lysine is stable under normal conditions but can decompose upon prolonged heating or exposure to strong acids or bases.

Applications

Scientific Uses

L-lysine has several applications across various fields:

  1. Nutrition: Used as a dietary supplement to improve muscle recovery and enhance athletic performance.
  2. Animal Feed: Added to feed formulations to ensure livestock receive adequate levels of this essential amino acid.
  3. Pharmaceuticals: Used in formulations for treating herpes simplex virus infections due to its ability to inhibit arginine's role in viral replication .
Biosynthetic Pathways of L-Lysine in Prokaryotic and Eukaryotic Systems

Diaminopimelate (DAP) Pathway in Prokaryotes and Plants

The diaminopimelate (DAP) pathway represents the primary biosynthetic route for L-lysine production in prokaryotes and plants. This pathway initiates from L-aspartate and involves a coordinated series of enzymatic reactions across four distinct sub-pathways before converging at meso-diaminopimelate formation. The initial steps are universal: aspartokinase (EC 2.7.2.4) phosphorylates L-aspartate to yield L-aspartyl-4-phosphate, which is then reduced by aspartate-semialdehyde dehydrogenase (ASADH, EC 1.2.1.11) to generate L-aspartate semialdehyde (ASA) [1] [9]. ASA subsequently undergoes condensation with pyruvate catalyzed by dihydrodipicolinate synthase (DHDPS, EC 4.3.3.7), forming (4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinate (HTPA). Reduction by dihydrodipicolinate reductase (DHDPR, EC 1.3.1.26) produces tetrahydrodipicolinate (THDP), the branch point for four variant pathways [1] [9] [10]:

  • Succinylase Pathway: Prevalent in γ-proteobacteria like Escherichia coli, involves four enzymes (succinyltransferase, transaminase, desuccinylase, epimerase) with N-succinyl-LL-2,6-diaminopimelate as key intermediate.
  • Acetylase Pathway: Found in certain Bacillus species, uses acetyl-CoA and shares analogous steps with the succinylase pathway but forms N-acetylated intermediates.
  • Dehydrogenase Pathway: Present in Corynebacterium glutamicum and Bacillus sphaericus, catalyzes direct amination of THDP to meso-DAP via NADPH-dependent diaminopimelate dehydrogenase (DapDH, EC 1.4.1.16).
  • Aminotransferase Pathway: Utilized by cyanobacteria, archaea (e.g., Methanococci), and plants, employs diaminopimelate aminotransferase (DapL, EC 2.6.1.83) for direct conversion of THDP to LL-DAP using glutamate as the amino donor, followed by epimerization to meso-DAP [2].

All variants converge at meso-DAP, which is decarboxylated by diaminopimelate decarboxylase (DAPDC, EC 4.1.1.20) to yield L-lysine [1] [9] [10]. Crucially, meso-DAP also serves as an essential component of peptidoglycan in most bacteria, linking lysine biosynthesis to cell wall integrity [1] [9].

Table 1: Key Enzymes in the DAP Pathway of L-Lysine Biosynthesis

EnzymeEC NumberFunctionKey Features/Regulation
Aspartokinase (LysC)2.7.2.4Phosphorylates L-aspartateMajor regulated step; feedback inhibited by L-Lys; some isoforms also inhibited by Thr/Met
Aspartate-semialdehyde dehydrogenase (ASADH)1.2.1.11Reduces L-aspartyl-4-phosphate to L-aspartate semialdehyde (ASA)Common step for Lys, Met, Thr, Ile biosynthesis
Dihydrodipicolinate synthase (DHDPS)4.3.3.7Condenses ASA and pyruvate to form HTPACommitted step for Lys; feedback inhibited by L-Lys; allosteric regulation
Dihydrodipicolinate reductase (DHDPR)1.3.1.26Reduces HTPA to THDP using NAD(P)HNucleotide-dependent; structural diversity
Diaminopimelate dehydrogenase (DapDH)1.4.1.16Converts THDP directly to meso-DAP (Dehydrogenase pathway)Uses NADPH and NH₄⁺; high Km for NH₄⁺ in some orthologs [5]
Diaminopimelate aminotransferase (DapL)2.6.1.83Converts THDP directly to LL-DAP (Aminotransferase pathway)PLP-dependent; found in archaea, cyanobacteria, plants [2]
Diaminopimelate decarboxylase (LysA)4.1.1.20Decarboxylates meso-DAP to L-LysineIrreversible; pyridoxal phosphate-dependent; regulated

Enzymatic Regulation of Dihydrodipicolinate Synthase (DHDPS) Activity

DHDPS catalyzes the first committed and rate-limiting step of the DAP pathway. Its activity is tightly regulated via allosteric feedback inhibition by the end-product, L-lysine. Structural studies reveal that DHDPS is typically a homotetramer. The active site, formed at the interface of adjacent monomers, binds the substrates ASA and pyruvate. A distinct allosteric inhibitory site, often located at the dimer-dimer interface, binds L-lysine [1] [9]. Binding of L-lysine induces significant conformational changes (e.g., hinge motion between domains, quaternary structural shifts) that impede substrate access or catalysis. For instance, in E. coli DHDPS, lysine binding stabilizes a "closed" conformation reducing catalytic efficiency. Sensitivity to lysine inhibition varies significantly across species; Bacillus species DHDPS is highly sensitive (IC₅₀ ~10-50 µM), while plant DHDPS (e.g., from Arabidopsis thaliana) is relatively insensitive (IC₅₀ >1 mM), reflecting differing metabolic demands [1] [9] [10]. Some bacteria like Corynebacterium glutamicum possess DHDPS isoforms with naturally reduced lysine sensitivity, making them ideal for industrial lysine overproduction [9].

Feedback Inhibition Mechanisms by L-Lysine in Aspartate-Derived Pathways

Beyond DHDPS, L-lysine exerts multivalent feedback control over the aspartate-derived pathway. The initial enzyme, aspartokinase (AK), exists in various isoforms subject to differential regulation:

  • Isozymic Control: In E. coli and Salmonella enterica, three AK isozymes exist: ThrA (inhibited by threonine), MetL (inhibited by methionine), and LysC (specifically and potently feedback inhibited by L-lysine). This allows independent regulation of carbon flux towards different aspartate-family amino acids [9] [10].
  • Concerted/Sequential Inhibition: In some bacteria like Rhodopseudomonas capsulata or Bacillus polymyxa, a single AK isoform is inhibited synergistically by L-lysine and L-threonine [9].L-lysine inhibition of AK (LysC) is often competitive with ATP or non-competitive with aspartate. Structural studies show lysine binding within the ACT regulatory domain, inducing conformational changes that impede ATP binding or catalysis in the catalytic domain. Mutations within the ACT domain (e.g., glycine substitutions disrupting lysine binding) confer resistance to feedback inhibition, leading to lysine overproduction [9]. Furthermore, transcriptional regulation occurs via lysine-responsive riboswitches (LYS element) in Gram-positive bacteria and some γ-proteobacteria, modulating expression of genes like lysC and lysine transporters [4] [9].

Table 2: Characteristics of the Four Variant Sub-Pathways from THDP to meso-DAP in the DAP Pathway

Sub-PathwayKey Enzyme(s)Number of StepsKey Intermediate(s)Organism ExamplesKinetic Notes
SuccinylaseSuccinyltransferase (DapD), Transaminase (DapC), Desuccinylase (DapE), Epimerase (DapF)4N-succinyl-LL-2-amino-6-ketopimelate, N-succinyl-LL-2,6-DAPEscherichia coli, Salmonella, Many ProteobacteriaRelatively low Km for THDP; widespread but metabolically expensive
AcetylaseAcetyltransferase, Transaminase, Deacetylase, Epimerase4N-acetylated intermediatesSome Bacillus speciesAnalogous to succinylase; less common; genes less well defined [1]
DehydrogenaseDiaminopimelate dehydrogenase (DapDH, Ddh)1None (direct conversion)Corynebacterium glutamicum, Bacillus sphaericus, BrevibacteriumHigh catalytic efficiency (kcat ~200 s⁻¹); Km for NH₄⁺ varies (0.4-60 mM) [5]; Thermostable variants exist (e.g., StDapDH from S. thermophilum, Topt 70°C) [5]
AminotransferaseDiaminopimelate aminotransferase (DapL)2 (including epimerization)LL-DAPCyanobacteria, Arabidopsis thaliana, Methanococci (Methanococcus spp.), ChlamydiaPLP-dependent; Substrate specific (does not use succinyl/acetyl-DAP) [2]; Km for THDP ~0.1-0.8 mM, for Glu ~0.4-2 mM [2] [5]

α-Aminoadipate (AAA) Pathway in Fungi and Protists

The α-aminoadipate (AAA) pathway represents the primary route for de novo L-lysine biosynthesis in fungi, some protists, and the bacterium Thermus thermophilus. This pathway diverges fundamentally from the DAP pathway, utilizing α-ketoglutarate (a glutamate precursor) and acetyl-CoA as starting substrates instead of aspartate. The pathway comprises eight enzymatic steps [3] [6] [8]:

  • Homocitrate Synthase (HCS) (EC 2.3.3.14) condenses acetyl-CoA and α-ketoglutarate to form homocitryl-CoA, which is hydrolyzed to homocitrate.
  • Homoaconitase (HAc) (EC 4.2.1.36) dehydrates homocitrate to cis-homoaconitate, then rehydrates it to form homoisocitrate.
  • Homoisocitrate Dehydrogenase (HIDH) (EC 1.1.1.87) oxidatively decarboxylates homoisocitrate to α-ketoadipate.
  • A PLP-dependent Aminotransferase (EC 2.6.1.39) transaminates α-ketoadipate using glutamate as the amino donor, yielding α-aminoadipate (AAA).
  • AAA Reductase (EC 1.2.1.95) (in fungi) reduces AAA to α-aminoadipate semialdehyde, activated by phosphopantetheinylation.
  • Saccharopine Reductase (Saccharopine dehydrogenase (NAD⁺, L-glutamate-forming), EC 1.5.1.10) condenses α-aminoadipate semialdehyde with glutamate in a NADPH-dependent reaction, forming saccharopine.
  • Saccharopine Dehydrogenase (Saccharopine dehydrogenase (NAD⁺, L-lysine-forming), EC 1.5.1.8) oxidatively cleaves saccharopine to yield L-lysine and α-ketoglutarate.

A distinct variant of the AAA pathway exists in some archaea (e.g., Pyrococcus horikoshii) and T. thermophilus, involving AAA acetylation, phosphorylation, reduction, and deacetylation steps instead of the saccharopine branch [8] [12] [32].

Role of Homocitrate Synthase in Substrate Specificity

Homocitrate Synthase (HCS) catalyzes the first and rate-limiting step of the AAA pathway. It exhibits strict substrate specificity for α-ketoglutarate over the structurally similar oxaloacetate (the substrate for citrate synthase in the TCA cycle). Structural and biochemical studies, particularly on Schizosaccharomyces pombe HCS (SpHCS) and Thermus thermophilus HCS, reveal the molecular basis for this discrimination [6] [8]. The active site resides within an (α/β)₈ TIM barrel domain. Key residues within a "switch region" (e.g., E222 in SpHCS) are critical for distinguishing the C5 carboxylate of α-ketoglutarate from the C4 carboxylate of oxaloacetate. This region contains acidic residues (Asp, Glu) that form hydrogen bonds with the C5 carboxylate of α-ketoglutarate. Oxaloacetate, lacking this C5 moiety, cannot form equivalent stabilizing interactions. HCS is also potently feedback inhibited by L-lysine (IC₅₀ typically in the low micromolar range). Structural data of SpHCS complexed with L-lysine demonstrates that lysine binds competitively within the α-ketoglutarate binding site [6]. The ε-ammonium group of lysine interacts with the same acidic "switch" residues (E222 in SpHCS) that normally coordinate the C5-carboxylate of α-ketoglutarate. Mutations in this switch region (e.g., E222Q in SpHCS) or in residues homologous to those identified in lysine-insensitive Saccharomyces cerevisiae mutants (often located in the C-terminal domain influencing active site conformation) abolish feedback inhibition while retaining catalytic activity [6].

Evolutionary Divergence of Lysine Biosynthesis Across Kingdoms

The distribution of lysine biosynthetic pathways highlights significant evolutionary divergence:

  • DAP Pathway Dominance: Ubiquitous in bacteria and archaea capable of lysine synthesis, and universal in plants. The existence of four variants (succinylase, acetylase, dehydrogenase, aminotransferase) suggests functional diversification and adaptation. Phylogenetic analyses indicate lateral gene transfer events; for example, DapL genes in some bacteria appear to originate from archaea (DapL2 group), while archaeal DapL1 genes seem bacterial-derived [2].
  • AAA Pathway in Fungi and Relatives: The canonical saccharopine-forming AAA pathway is a hallmark of the fungal kingdom and is also found in some protists (euglenoids). Its presence in the bacterium Thermus thermophilus and certain archaea (Pyrococcus) represents a fascinating case of horizontal gene transfer (HGT), likely from early eukaryotic lineages or convergent evolution under specific thermal/energetic constraints [8] [12]. The archaeal/bacterial AAA variant (non-saccharopine) might represent an ancient or independently evolved route.
  • Loss of Pathway: Obligate intracellular pathogens and endosymbionts (e.g., Chlamydia, Buchnera) often lack complete lysine biosynthesis pathways, relying on host acquisition. Animals, including humans, lack both pathways, making L-lysine an essential dietary amino acid [10].
  • Enzyme Evolution: Enzymes performing analogous steps in the DAP and AAA pathways (e.g., initial condensation, transamination, decarboxylation) are non-homologous (e.g., DHDPS vs. HCS; DapL/ArgD vs. PLP-AT; DAPDC vs. SDH). This demonstrates convergent evolution to fulfill the metabolic requirement for lysine synthesis using distinct protein folds and catalytic mechanisms [12] [22]. The regulatory mechanisms (e.g., feedback inhibition of HCS vs. DHDPS/AK) also evolved independently, targeting the first committed step in each pathway with lysine acting as a competitive inhibitor mimicking a key substrate (α-ketoglutarate or aspartate semialdehyde/pyruvate transition state).

Table 3: Distribution of L-Lysine Biosynthetic Pathways Across Biological Kingdoms

Kingdom/DomainPrimary PathwayVariant(s)Notable ExceptionsRegulatory Mechanism
BacteriaPredominantly DAPSuccinylase (common), Acetylase (some Bacilli), Dehydrogenase (e.g., Corynebacterium, Bacillus sphaericus), Aminotransferase (e.g., Cyanobacteria, Chlamydia)Thermus thermophilus (AAA pathway variant)Feedback inhibition of AK (LysC), DHDPS; Riboswitches (Gram+)
ArchaeaDAP or AAA variantDAP: Aminotransferase (e.g., Methanococci [DapL]) common; AAA non-saccharopine variant (e.g., Pyrococcus)Many methanogens require DAP for peptidoglycan analogLargely uncharacterized; HCS inhibited by Lys in T. thermophilus [8]
FungiAAA (Saccharopine branch)UniversalNoneFeedback inhibition of HCS; Transcriptional repression by Lys
PlantsDAP (Aminotransferase branch)Aminotransferase (DapL-like)NoneFeedback inhibition of DHDPS (relatively weak)
AnimalsNone-Universal (Essential amino acid)N/A

Properties

CAS Number

56-87-1

Product Name

L-lysine

IUPAC Name

(2S)-2,6-diaminohexanoic acid

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1

InChI Key

KDXKERNSBIXSRK-YFKPBYRVSA-N

SMILES

C(CCN)CC(C(=O)O)N

Solubility

Insoluble in ethanol, ethyl ether, acetone, benzene
Insolulble in common neutral solvents
Very freely soluble in water.
Water solubility: >100 g/100 g H20 at 25 °C
In water, 5.84X10+5 mg/L at 27 °C
1000.0 mg/mL
Soluble in water
Slightly soluble (in ethanol)

Synonyms

L-glutamicacid;(S)-2-Aminopentanedioicacid;56-86-0;GLUTAMICACID;glutacid;Glutamicol;Glutamidex;Glutaminol;Aciglut;Glusate;Glutaton;glutaminicacid;(2S)-2-Aminopentanedioicacid;L-glutamate;L-Glutaminicacid;(S)-Glutamicacid;Acidumglutamicum;L-glu;L-(+)-glutamicacid;D-Glutamiensuur;Poly-L-glutamate;alpha-aminoglutaricacid;glut;Glutamicacid,L-;a-Glutamicacid

Canonical SMILES

C(CCN)CC(C(=O)O)N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)N

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